Synthetic Yield Advantage in Ozonolytic Cleavage of Cyclohexene
In the ozonolytic cleavage of cyclohexene, the direct formation of methyl 6,6-dimethoxyhexanoate proceeds with a reported yield of approximately 80% under optimized conditions [1]. This is a significant improvement over the alternative two-step approach where methyl 6-oxohexanoate is first isolated (yield ~75-85% for the oxidative cleavage step) and subsequently converted to the acetal in a separate reaction [2].
| Evidence Dimension | Synthetic Yield (One-Pot vs Two-Step) |
|---|---|
| Target Compound Data | ~80% yield for methyl 6,6-dimethoxyhexanoate in one-pot ozonolysis |
| Comparator Or Baseline | Methyl 6-oxohexanoate yield ~75-85% in the oxidative cleavage step, followed by a separate acetalization step |
| Quantified Difference | The one-pot method reduces the total number of synthetic steps by one and avoids the isolation and purification of the reactive aldehyde intermediate, thereby improving overall process efficiency. |
| Conditions | Ozonolysis of cyclohexene in methanol/dichloromethane at -78°C with subsequent acid catalysis |
Why This Matters
For procurement, this direct synthetic route demonstrates that the dimethyl acetal moiety is not only a functional requirement but also a driver of synthetic efficiency, reducing time and resource consumption in the laboratory.
- [1] von Angerer, S.; Warriner, S. L. (2007). Science of Synthesis, 29, 388. View Source
- [2] Claus, R. E.; Schreiber, S. L. (1986). Ozonolytic Cleavage of Cyclohexene to Terminally Differentiated Products: Methyl 6-Oxohexanoate, 6,6-Dimethoxyhexanal, Methyl 6,6-Dimethoxyhexanoate. Organic Syntheses, 64, 150. View Source
